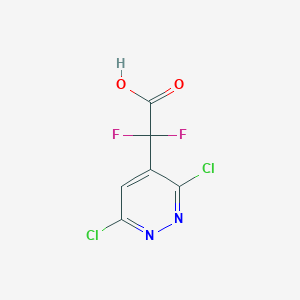
2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(3,6-dichloropyridazin-4-yl)-2,2-difluoroacétique est un composé chimique caractérisé par la présence de motifs dichloropyridazine et d'acide difluoroacétique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-(3,6-dichloropyridazin-4-yl)-2,2-difluoroacétique implique généralement la réaction de la 3,6-dichloropyridazine avec l'acide difluoroacétique dans des conditions contrôlées. Une méthode efficace comprend les aminations régiosélectives assistées par micro-ondes des 3,6-dichloropyridazines . Cette méthode permet la formation sélective du produit souhaité avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour un débit plus élevé. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(3,6-dichloropyridazin-4-yl)-2,2-difluoroacétique peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore dans le cycle pyridazine peuvent être substitués par d'autres nucléophiles.
Réactions d'oxydation et de réduction : Le composé peut participer à des réactions redox dans des conditions appropriées.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols. Les conditions impliquent généralement l'utilisation de solvants comme le diméthylformamide et de catalyseurs comme le palladium.
Réactions d'oxydation et de réduction : Des réactifs comme le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés respectivement pour l'oxydation et la réduction.
Principaux produits formés
Réactions de substitution : Les produits comprennent des dérivés avec divers groupes fonctionnels remplaçant les atomes de chlore.
Réactions d'oxydation et de réduction : Les produits comprennent des formes oxydées ou réduites du composé d'origine, en fonction des conditions de réaction spécifiques.
Applications De Recherche Scientifique
L'acide 2-(3,6-dichloropyridazin-4-yl)-2,2-difluoroacétique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(3,6-dichloropyridazin-4-yl)-2,2-difluoroacétique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-(3,6-dichloropyridazin-4-yl)-2-méthylpropanoïque
- Acide 2-(3,6-dichloropyridazin-4-yl)amino-3-méthylpentanoïque
Unicité
L'acide 2-(3,6-dichloropyridazin-4-yl)-2,2-difluoroacétique est unique en raison de la présence de motifs dichloropyridazine et d'acide difluoroacétique, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C6H2Cl2F2N2O2 |
|---|---|
Poids moléculaire |
242.99 g/mol |
Nom IUPAC |
2-(3,6-dichloropyridazin-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C6H2Cl2F2N2O2/c7-3-1-2(4(8)12-11-3)6(9,10)5(13)14/h1H,(H,13,14) |
Clé InChI |
UIYCPOBEEUHPIL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN=C1Cl)Cl)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


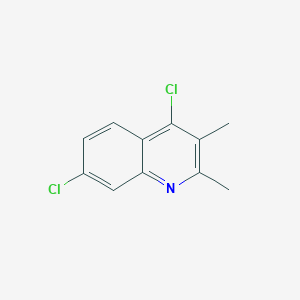




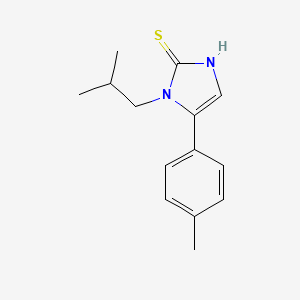
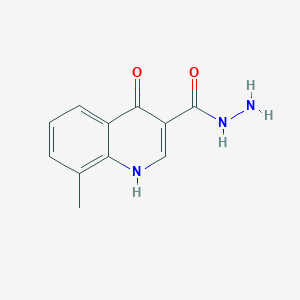
![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)
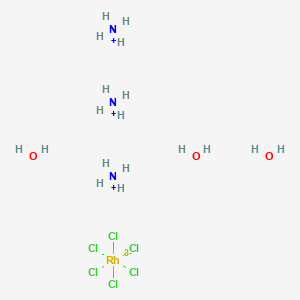
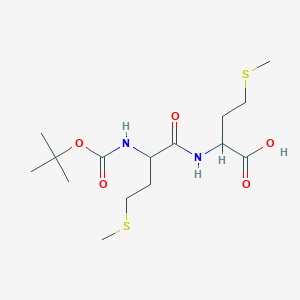
![[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12109080.png)

![[19-(Furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate](/img/structure/B12109086.png)

